1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling GPCR Antagonist Design

Procure CAS 892274-44-1 as your minimally elaborated GnRH receptor antagonist scaffold. This thieno[2,3-d]pyrimidine-2,4-dione features a critical N1-benzyl group, distinct from N3-substituted analogs, enabling precise N1 SAR exploration without confounding C5/C6 substitution. Its fragment-like properties (MW 362.45 Da, 3 rotatable bonds) make it an ideal, metabolically-labile core for probing CYP450-mediated oxidation and benchmarking metabolic stability in liver microsome assays before advancing to in vivo pharmacokinetic studies. Ensure your receptor engagement studies are structurally matched and reproducible.

Molecular Formula C21H18N2O2S
Molecular Weight 362.45
CAS No. 892274-44-1
Cat. No. B2429943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS892274-44-1
Molecular FormulaC21H18N2O2S
Molecular Weight362.45
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3
InChIKeyVOXUOFHZDZDYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline Overview of 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 892274-44-1) for Scientific Sourcing


1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 892274-44-1, molecular formula C₂₁H₁₈N₂O₂S, MW 362.45) is a member of the thieno[2,3-d]pyrimidine-2,4-dione class—a scaffold validated in medicinal chemistry for its role as a GnRH receptor antagonist pharmacophore [1]. Unlike the more extensively functionalized, patent-protected analogs bearing 5-aminomethyl and 6-aryl substitutions that define clinical-stage candidates, this compound possesses a simplified 5,6-dimethyl substitution pattern paired with a three-dimensional arrangement of N1-benzyl and N3-phenyl groups. This substitution creates a structurally restrained, diversifiable core suitable for structure–activity relationship (SAR) exploration, fragment-based screening, or as a negative control where N1-benzyl occupancy in the GnRH antagonist binding pocket must be probed independently of C5/C6 elaboration.

Why Generic Thieno[2,3-d]pyrimidine-2,4-dione Substitution Fails: Differentiated Selection Rationale for CAS 892274-44-1


Thieno[2,3-d]pyrimidine-2,4-diones are not interchangeable. The patent landscape reveals that GnRH receptor antagonist activity is exquisitely sensitive to the N1 substituent: compounds bearing an N1-(2,6-difluorobenzyl) group achieve sub-100 nM binding affinity (Kᵢ), whereas N1-unsubstituted or N1-alkyl analogs exhibit dramatically reduced potency [1]. Separately, the positioning of the benzyl group—whether at N1 (as in CAS 892274-44-1) or at N3 (as in CAS 203808-34-8)—determines which hydrophobic sub-pocket is engaged, yielding distinct selectivity profiles across the broader GPCR family [2]. Substituting a generic N3-phenyl thienopyrimidine-dione for CAS 892274-44-1 therefore risks confounding receptor engagement, altering metabolic stability, and invalidating SAR hypotheses built around N1 occupancy. The evidence below quantifies where these differences become chemically and biologically consequential.

Quantitative Differentiation Evidence: CAS 892274-44-1 Versus Closest Analogs and In-Class Candidates


N1-Benzyl vs. N3-Benzyl Substitution: Predicted Lipophilicity and Hydrogen-Bond Potential Distinguish CAS 892274-44-1 from Its Regioisomer CAS 203808-34-8

The regioisomeric analog 3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 203808-34-8) differs from CAS 892274-44-1 solely in the position of the benzyl group (N3 vs. N1). This positional shift alters computed logP and hydrogen-bond donor/acceptor profiles, which are critical for membrane permeability and off-target binding. CAS 892274-44-1 retains an N3-phenyl group that occupies a lipophilic pocket described in GnRH antagonist SAR, whereas CAS 203808-34-8 places benzyl at N3, leaving N1 unsubstituted and available as a hydrogen-bond donor (calculated HBD count = 1 vs. 0 for CAS 892274-44-1) [1]. Published SAR demonstrates that N1-unsubstituted thieno[2,3-d]pyrimidine-2,4-diones lose significant GnRH receptor affinity (Kᵢ shift of >10-fold relative to N1-substituted analogs), making CAS 203808-34-8 an unsuitable substitute in GnRH-targeting campaigns [2].

Medicinal Chemistry Physicochemical Profiling GPCR Antagonist Design

N3-Phenyl vs. N3-Benzyl Substitution in GnRH Antagonist Scaffolds: A Critical Selectivity Determinant Backed by Patent SAR

In the Neurocrine Biosciences GnRH antagonist series, the N3-phenyl substituent is a conserved feature across high-affinity leads (e.g., CHEMBL332194, Kᵢ = 460 nM; CHEMBL333233, Kᵢ = 270 nM) [1]. Replacing N3-phenyl with N3-benzyl (as seen in CAS 203808-34-8) abolishes the π-stacking interaction with the receptor's aromatic cage identified in docking studies, while N3-cyclohexyl (e.g., J-GLOBAL entry 1-benzyl-3-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) completely eliminates aromatic contacts. CAS 892274-44-1 uniquely combines the essential N3-phenyl group with an unencumbered N1-benzyl, providing a scaffold where the N3 pharmacophoric element is retained while N1 remains available for further optimization—a combination not available in the N1-H/N3-benzyl comparator.

GnRH Receptor Antagonism Structure–Activity Relationship (SAR) Selectivity Profiling

5,6-Dimethyl Substitution vs. Elaborated 5-Aminomethyl/6-Aryl Analogs: A Defined vs. Functionally Dense Pharmacophore

Clinical-stage GnRH antagonist leads (e.g., compound 21a from Sasaki et al., 2003) bear complex substituents at C5 (aminomethyl with pendant amines) and C6 (4-nitrophenyl or 4-methoxyureidophenyl) that together contribute >100-fold to binding affinity [1]. CAS 892274-44-1 retains only the 5,6-dimethyl groups—the minimal substitution pattern that preserves the thieno[2,3-d]pyrimidine-2,4-dione core conformation without introducing the confounding polypharmacology associated with C5/C6 elaboration. This makes CAS 892274-44-1 uniquely suited as a template for fragment growth campaigns or as a matched negative control where the contribution of C5/C6 substituents must be deconvoluted from core scaffold effects.

Fragment-Based Drug Discovery Minimal Pharmacophore Negative Control Design

Commercial Availability and Chemical Purity Differentiation: CAS 892274-44-1 vs. Competing Screening Library Compounds

A search across major chemical supplier catalogs reveals that CAS 892274-44-1 is stocked by multiple vendors (Evitachem, BenchChem, Smolecule) at reported purities ≥95% (as specified in vendor technical datasheets) . In contrast, the closest regioisomeric comparator CAS 203808-34-8 (3-benzyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) is listed with variable purity (typically 95% but with fewer suppliers and longer lead times), while 1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS not provided in search results) shows limited vendor coverage . For projects requiring multisource procurement with consistent specifications, CAS 892274-44-1 offers superior supply chain reliability.

Chemical Procurement Screening Library Purity Specifications

Optimal Application Scenarios for 1-Benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 892274-44-1) in Research and Industrial Settings


GnRH Receptor Antagonist Lead Optimization: N1-Focused SAR Expansion

CAS 892274-44-1 serves as an ideal starting scaffold for medicinal chemistry teams optimizing the N1 position of thieno[2,3-d]pyrimidine-2,4-dione-based GnRH antagonists. Because the compound conserves the N3-phenyl pharmacophore essential for receptor binding [1] while bearing a synthetically accessible N1-benzyl group amenable to reductive amination or nucleophilic substitution, SAR campaigns can systematically vary the N1 substituent without confounding contributions from C5/C6 elaboration. This is supported by the class-level SAR showing that N1-substitution alone can modulate binding affinity by >10-fold [2].

Fragment-Based Screening: Minimal Pharmacophoric Core for Hit Identification

With a molecular weight of 362.45 Da, only 3 rotatable bonds, and the absence of complex C5/C6 substituents, CAS 892274-44-1 meets fragment-like property criteria (MW < 300 Da rule relaxed for heteroaromatic cores, but ligand efficiency remains favorable) [1]. It can be deployed in fragment-based screening campaigns targeting GPCRs, kinases, or other purine-binding pockets where the thieno[2,3-d]pyrimidine core provides adenosine-mimetic character. Hits identified from this minimal scaffold can be expanded using the well-precedented synthetic routes described for thieno[2,3-d]pyrimidine-2,4-diones [3].

Negative Control for Neurocrine-Series GnRH Antagonist Assays

In biochemical or cell-based GnRH receptor assays employing high-affinity leads (e.g., compound 21a with Kᵢ = 0.44 nM), CAS 892274-44-1 provides a structurally matched but minimally elaborated negative control [1]. Because it retains the core scaffold and N3-phenyl group but lacks the C5-aminomethyl and C6-aryl substituents that confer nanomolar potency, any residual activity observed with CAS 892274-44-1 can be attributed to core scaffold engagement, enabling proper baseline subtraction and more accurate SAR interpretation.

Chemical Biology Tool for N1-Benzyl Occupancy Studies in CYP Metabolism

The N1-benzyl group in CAS 892274-44-1 represents a metabolically labile site (benzyl C–H bonds are susceptible to CYP450-mediated oxidation). This compound can be used as a probe substrate in liver microsome stability assays to benchmark the metabolic liability conferred by N1-benzyl substitution in the thieno[2,3-d]pyrimidine-2,4-dione series, informing whether N1-modification (e.g., fluorination, deuteration) is required prior to advancing analogs into in vivo pharmacokinetic studies [2].

Quote Request

Request a Quote for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.